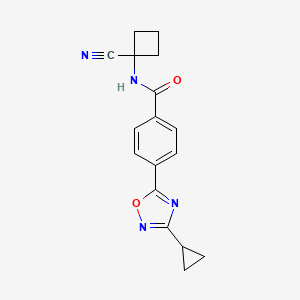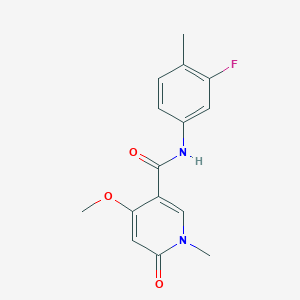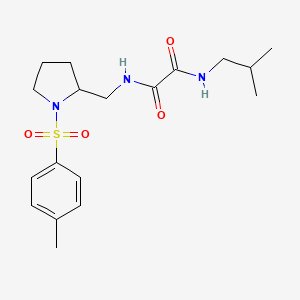![molecular formula C21H14F2N4O2S B2359869 N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-06-1](/img/structure/B2359869.png)
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine, also known as DNQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DNQX is widely used in scientific research for its potent and selective antagonistic effect on AMPA and kainate receptors, which are important mediators of excitatory neurotransmission in the central nervous system.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- A study by Wang et al. (2005) described a solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones, showcasing an innovative method in the synthesis of quinazoline derivatives (Wang, Dixon, Kurth, & Lam, 2005).
- Nosova et al. (2021) synthesized new 4-anilinoquinazolines, starting from trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one. This research highlights the versatility of quinazoline derivatives in creating new compounds (Nosova, Permyakova, Lipunova, & Charushin, 2021).
Biological and Pharmacological Potential
- Maarouf et al. (2004) explored quinazolin-4(3H)-one derivatives containing thiazole or thiadiazole moieties, investigating their potential diuretic properties (Maarouf, El‐Bendary, & Goda, 2004).
- Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties, showcasing the therapeutic potential of quinazoline derivatives (Dash, Dash, Laloo, & Medhi, 2017).
- Boyles et al. (2002) focused on the N-amination of quinazoline-2,4-diones, which is crucial for developing specific pharmaceutical compounds (Boyles, Curran, Parlett, Davis, & Mauro, 2002).
Advanced Imaging and Diagnostic Applications
- Holt et al. (2006) synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, for positron emission tomography imaging, demonstrating the use of quinazoline derivatives in advanced medical imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2S/c22-17-9-8-14(11-18(17)23)24-20-16-6-1-2-7-19(16)25-21(26-20)30-12-13-4-3-5-15(10-13)27(28)29/h1-11H,12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWMMIEIFASJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)





![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)